molecular formula C13H15N3O B2784076 N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide CAS No. 2411292-56-1

N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide

Cat. No. B2784076
CAS RN: 2411292-56-1
M. Wt: 229.283
InChI Key: FLSONSDGNQAFCQ-UHFFFAOYSA-N
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Description

N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research. PP3 is a potent inhibitor of Src family kinases, which are involved in cell signaling and play a critical role in the regulation of various cellular processes.

Scientific Research Applications

Organic Synthesis

Ynamides, a class of compounds to which EN300-26588987 belongs, have proven to be versatile reagents for organic synthesis . They have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules, especially valuable N-heterocycles .

Brønsted Acid-Mediated Reactions

Brønsted acid-mediated reactions of ynamides represent significant advances in ynamide chemistry . These reactions include cycloaddition, cyclization, intramolecular alkoxylation-initiated rearrangement, oxygen atom transfer reactions, and hydro-heteroatom addition reactions .

Peptide Synthesis

Ynamide coupling reagents have evolved into a class of general coupling reagents for both amide and ester bond formation . Their superiority in suppressing racemization/epimerization enabled them to be effective for peptide fragment condensation, head-to-tail cyclization, as well as precise incorporation of thioamide substitutions into peptide backbones .

Antitubercular Activity

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests potential antitubercular applications for similar compounds, such as EN300-26588987.

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

Development of New Drugs

The compound could potentially be used in the development of new drugs. For example, pyrazinamide is an important first-line drug used in shortening TB therapy . Reports reveal that the analogues of pyrazine and pyrazinamide can exhibit higher anti-TB activity against MTB . Therefore, EN300-26588987 could potentially be used in the development of new anti-TB drugs.

properties

IUPAC Name

N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-4-13(17)15-11-6-8-16(10-11)12-5-3-7-14-9-12/h3,5,7,9,11H,6,8,10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSONSDGNQAFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCN(C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide

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